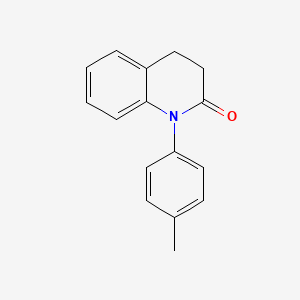
1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the class of quinolinones This compound is characterized by the presence of a quinoline ring system fused with a dihydroquinolinone moiety and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst such as polyphosphoric acid or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but different position of the dihydroquinolinone moiety.
1-(4-Methylphenyl)-3,4-dihydroisoquinolin-2(1H)-one: Isoquinoline derivative with similar substituents.
1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-thione: Thione analog with sulfur replacing the oxygen atom.
Uniqueness
1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
792122-70-4 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H15NO/c1-12-6-9-14(10-7-12)17-15-5-3-2-4-13(15)8-11-16(17)18/h2-7,9-10H,8,11H2,1H3 |
InChI Key |
NJIPIQFSGMFPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)

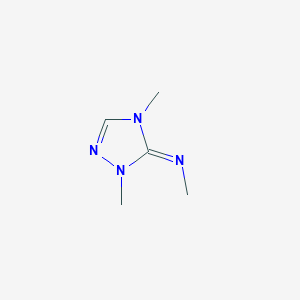
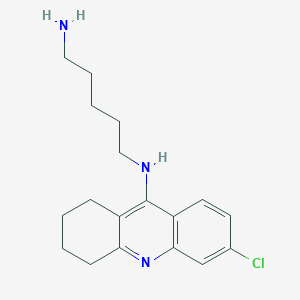
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)

![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
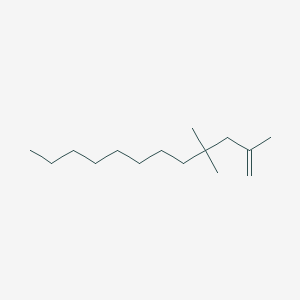
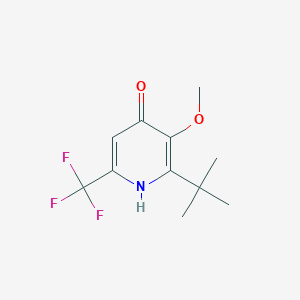


![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
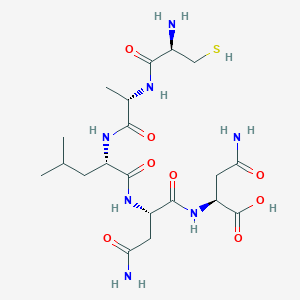
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
